molecular formula C9H11F3O2 B2737879 (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid CAS No. 1344824-71-0

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid

Cat. No. B2737879
CAS RN: 1344824-71-0
M. Wt: 208.18
InChI Key: IHTSSULWRABKPS-AATRIKPKSA-N
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Description

“(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group . This group plays an important role in the properties and reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” typically involve the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group . This group contributes to the compound’s reactivity and stability .

Scientific Research Applications

Polymer Production and Safety Evaluation

One significant application of compounds structurally related to (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid is in the production of fluoropolymers. The safety and risk assessment of such substances, specifically perfluoro acetic acid derivatives used in food contact materials, have been thoroughly evaluated. The European Food Safety Authority (EFSA) concluded that specific derivatives pose no safety concern for consumers when used under certain conditions in the polymerization process of fluoropolymers intended for repeated use articles (Flavourings, 2010).

Catalysis and Organic Synthesis

Research has also focused on the utilization of bulky carboxylic acids, which share structural features with this compound, in catalysis. For example, bulky carboxylate ligands have been shown to act as efficient ligand sources in palladium-catalyzed intramolecular C-H arylation reactions, highlighting their role in facilitating smooth reactions under mild conditions due to their steric bulk (Tanji et al., 2018).

Antioxidant and Enzyme Inhibition

Compounds derived from amino acids structurally related to this compound have been synthesized and evaluated for their antioxidant properties and selective enzyme inhibition capabilities. Notably, zinc complexes of these compounds exhibited significant inhibitory activity against xanthine oxidase, outperforming standard reference drugs. This finding underscores the potential medicinal chemistry applications of such compounds (Ikram et al., 2015).

Environmental and Health Safety Assessments

Further investigations into the safety assessments of fluorinated compounds, including perfluoro{acetic acid derivatives}, for use in food contact materials, have been carried out. Such studies are crucial for ensuring consumer safety and understanding the environmental impact of these chemicals. The EFSA's scientific opinions provide comprehensive risk assessments, concluding that certain uses of these substances in the manufacturing of fluoropolymers do not raise safety concerns for consumers (Flavourings, 2014).

Mechanism of Action

The mechanism of action of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is likely related to the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of trifluoromethyl-containing compounds .

Future Directions

The future directions in the study of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” and similar compounds likely involve further exploration of trifluoromethylation processes . This could lead to the development of new synthetic methods and the discovery of novel trifluoromethyl-containing compounds .

properties

IUPAC Name

(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTSSULWRABKPS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=CC(=O)O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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